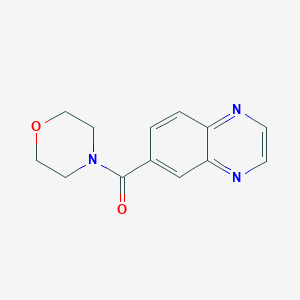

Morpholino(quinoxalin-6-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl(quinoxalin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-13(16-5-7-18-8-6-16)10-1-2-11-12(9-10)15-4-3-14-11/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQACKBFPJVQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350657 | |

| Record name | MORPHOLIN-4-YL-QUINOXALIN-6-YL-METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312319-71-4 | |

| Record name | MORPHOLIN-4-YL-QUINOXALIN-6-YL-METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Foundations and Research Significance of Morpholino Quinoxalin 6 Yl Methanone

Contextualizing Quinoxaline-Derived Compounds in Contemporary Medicinal Chemistry Research

Quinoxaline (B1680401), a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry. nih.govnih.govepa.gov Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as key components in the development of therapeutic agents. epa.govsapub.orgmdpi.com The structural versatility of the quinoxaline nucleus allows for substitutions that can modulate its biological effects, leading to a wide array of applications. sapub.orgcore.ac.uk

The diverse biological activities attributed to quinoxaline derivatives include:

Anticancer and Antitumor Activity: Many quinoxaline-based compounds have been investigated for their potential to inhibit the growth of cancer cells. mdpi.com Some derivatives have shown cytotoxic effects against various human cancer cell lines.

Antimicrobial and Antiviral Properties: The quinoxaline scaffold is a component of several antibiotics, such as echinomycin (B1671085) and levomycin, which are effective against Gram-positive bacteria. nih.gov Furthermore, various quinoxaline derivatives have been synthesized and evaluated for their activity against a range of viruses and other microbes. nih.govnih.gov

Anti-inflammatory and Analgesic Effects: Research has indicated that certain quinoxaline derivatives possess anti-inflammatory and pain-relieving properties. sapub.org

Central Nervous System (CNS) Activity: Some quinoxaline derivatives have been explored for their potential in treating neurological and psychiatric disorders, acting as antagonists for receptors like the 5-HT3 receptor. core.ac.uk

The significance of quinoxalines in drug discovery is underscored by their presence in a number of marketed drugs and their continuous investigation as a source of new therapeutic leads. nih.gov

Elucidating the Foundational Role of Morpholine (B109124) Moieties in Bioactive Molecules

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is another cornerstone of medicinal chemistry. nih.govacs.orgnih.govtaylorandfrancis.comtaylorandfrancis.com Its incorporation into drug candidates is often a strategic decision to enhance their pharmacological profiles. nih.govacs.org The morpholine moiety is considered a "privileged structure" due to its ability to impart favorable physicochemical and metabolic properties to a molecule. nih.govacs.org

Key contributions of the morpholine moiety include:

Enhanced Biological Activity: The morpholine ring can participate in hydrogen bonding and other interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of a compound. nih.govtaylorandfrancis.com

Metabolic Stability: In some cases, the incorporation of a morpholine ring can improve the metabolic stability of a drug, leading to a longer duration of action. nih.gov

CNS Penetration: The balanced lipophilic-hydrophilic nature of morpholine can facilitate the crossing of the blood-brain barrier, making it a valuable component for drugs targeting the central nervous system. acs.orgnih.gov

The prevalence of the morpholine ring in a number of FDA-approved drugs across various therapeutic areas, including anticancer agents, antibiotics, and antidepressants, highlights its importance in drug design and development. taylorandfrancis.com

Significance of Methanone (B1245722) Scaffolds in Pharmaceutical Discovery and Development

The methanone group, also known as a ketone, serves as a critical linker or scaffold in a vast number of pharmaceutical compounds. This functional group, characterized by a carbonyl (C=O) group bonded to two other carbon atoms, provides a structurally rigid and polar connection point within a molecule. Its presence can significantly influence the three-dimensional conformation of a compound, which is crucial for its interaction with biological targets.

Overview of the Current Research Landscape for Morpholino(quinoxalin-6-yl)methanone

Direct and detailed research findings on the specific compound this compound are limited in publicly accessible scientific literature. Its availability from various chemical suppliers suggests its use as a building block in chemical synthesis or as a compound for screening in early-stage drug discovery research.

The synthesis of related quinoxaline-6-carboxamide (B1312456) derivatives has been reported, often involving the reaction of a quinoxaline-6-carboxylic acid with an appropriate amine. nih.gov It is plausible that a similar synthetic strategy could be employed for the preparation of this compound.

Future research on this compound would likely involve its synthesis, full chemical characterization, and subsequent evaluation in a variety of biological assays to determine its potential therapeutic applications. Given the rich pharmacology of its constituent parts, this compound represents an intriguing, albeit currently understudied, molecule in the vast landscape of medicinal chemistry.

Innovative Synthetic Methodologies and Chemical Transformations

Strategic Approaches for Quinoxaline (B1680401) Moiety Functionalization

The quinoxaline scaffold is a privileged N-heterocyclic structure in chemistry. nih.gov A primary and effective method for its synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov To produce a 6-substituted quinoxaline, necessary for the synthesis of Morpholino(quinoxalin-6-yl)methanone, a 4-substituted-o-phenylenediamine is typically used as the starting material.

Various synthetic pathways have been developed to introduce functional groups onto the quinoxaline ring. mdpi.commdpi.com One common strategy involves the oxidative cyclization of α-halo ketones with o-phenylenediamines. For instance, substituted phenacyl bromides can react with o-phenylenediamines in water at 80 °C without the need for a catalyst to yield functionalized quinoxalines. nih.gov Another approach uses α-hydroxy ketones, which can be reacted with o-phenylenediamines in the presence of an iodine catalyst and DMSO, which serves as both the solvent and the oxidant, to produce quinoxaline derivatives in high yields. nih.gov

Direct functionalization of the quinoxaline ring is also a powerful strategy. For example, tandem dual C-H amination of tetrahydroquinoxalines can be achieved using a copper catalyst under aerobic conditions, offering a direct route to amino-functionalized quinoxalines. nih.gov These amino groups can then be further converted to other functionalities required for subsequent coupling reactions.

The following table summarizes various methods for the synthesis of functionalized quinoxalines, which are foundational for preparing the target molecule.

| Starting Materials | Reagents & Conditions | Product Type | Yield | Ref. |

| o-phenylenediamine (B120857), 1,2-dicarbonyl compound | Acetic acid, reflux or microwave | Substituted quinoxaline | High | arkat-usa.org |

| o-phenylenediamine, phenacyl bromide | Water, 80 °C, catalyst-free | 2-Aryl-quinoxaline | Moderate to High | nih.gov |

| o-phenylenediamine, α-hydroxy ketone | I₂, DMSO | Substituted quinoxaline | 78-99% | nih.gov |

| 1,2-diamines, 1,2-carbonyl compounds | Nitrilotris(methylenephosphonic acid) (5 mol%) | Substituted quinoxaline | 80-97% | nih.gov |

| Tetrahydroquinoxalines, Amines | Cu catalyst, O₂ (aerobic) | Diaminoquinoxalines | Good | nih.gov |

Methodologies for Morpholine (B109124) Ring Incorporation and Derivatization

The morpholine ring is a common heterocycle in pharmaceuticals, often incorporated to improve physicochemical properties like solubility and metabolic stability. researchgate.netnih.gov Its inclusion in a molecule typically occurs via nucleophilic substitution or acylation reactions involving the morpholine nitrogen.

The synthesis of the morpholine ring itself can be achieved through various methods. A common approach is the cyclization of 1,2-amino alcohols. researchgate.netchemrxiv.org For instance, a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide allows for the conversion of 1,2-amino alcohols to morpholines in high yields. organic-chemistry.org Indium(III)-catalyzed intramolecular reductive etherification is another efficient method for creating a variety of substituted morpholine derivatives. oup.comoup.com

Once formed, the secondary amine of the morpholine ring is a potent nucleophile, readily participating in reactions to form bonds with electrophilic centers. For the synthesis of this compound, morpholine acts as the amine component in an amide bond-forming reaction. Derivatization of morpholine can be achieved by reacting it with various reagents; for instance, it reacts with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine, a stable derivative that can be analyzed by gas chromatography-mass spectrometry. nih.govresearchgate.netresearchgate.net This reactivity highlights its utility as a building block in complex molecule synthesis. researchgate.net

Reaction Pathways for the Formation of the Methanone (B1245722) Linkage

The methanone linkage in this compound is part of an amide functional group, specifically a carboxamide, where the carbonyl carbon is attached to the quinoxaline ring and the nitrogen atom is part of the morpholine ring. The formation of this amide bond is the most common reaction in medicinal chemistry. hepatochem.com

The standard method for creating such a bond is through the condensation of a carboxylic acid and an amine. hepatochem.comlibretexts.org In this context, quinoxaline-6-carboxylic acid would be reacted with morpholine. This reaction typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. hepatochem.com

Common methods for activating the carboxylic acid include:

Conversion to an Acyl Chloride: Reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acyl chloride. This intermediate then readily reacts with morpholine to form the amide. libretexts.org

Use of Coupling Reagents: A wide variety of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine. These reagents form a reactive intermediate in situ. Widely used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often with additives to improve efficiency. hepatochem.com Other common reagents include PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which are frequently used in the synthesis of quinoxaline amide derivatives. nih.gov

The general mechanism for coupling reagent-mediated amide formation involves the activation of the carboxylate, followed by nucleophilic attack from the morpholine nitrogen, and subsequent collapse of the tetrahedral intermediate to form the stable amide bond.

Development of Novel Synthetic Routes and Catalytic Systems

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and versatile methods for constructing complex molecules. nih.gov

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. ijirt.orgbenthamdirect.com In quinoxaline synthesis, this has led to the development of protocols using recyclable catalysts, aqueous reaction media, and alternative energy sources like microwave irradiation. nih.govmdpi.com

For example, functionalized quinoxalines can be synthesized rapidly and in high yields at room temperature using natural deep eutectic solvents (NADESs), such as one made from choline (B1196258) chloride and water. rsc.orgrsc.org This method avoids additional catalysts and the solvent can be recycled multiple times. rsc.org Similarly, alumina-supported heteropolyoxometalates have been used as efficient and recyclable catalysts for quinoxaline synthesis at room temperature. nih.gov Transition-metal-free catalytic systems, which are more environmentally benign, have also been developed for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. nih.gov

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient as they combine multiple synthetic steps into a single operation, saving time, resources, and reducing waste. bohrium.commdpi.com Several MCRs have been developed for the synthesis of highly functionalized quinoxalines. bohrium.com These strategies often involve the reaction of an o-phenylenediamine, a carbonyl compound, and a third component in a single pot. mdpi.com

For instance, a three-component reaction of quinoxalin-2(1H)-ones, a ketone, and tert-butyl nitrite has been developed to synthesize (E)-quinoxalinone oximes under mild, transition-metal-free conditions. acs.org Another example is a base-catalyzed, three-component reaction of o-phenylenediamines, aryl ketones, and elemental sulfur to produce quinoxalin-2-thiones or, with α-substituted acetophenones, 2,3-disubstituted quinoxalines. thieme-connect.comthieme-connect.com Such strategies could potentially be adapted to build the core of this compound with greater efficiency.

Transition metals, particularly palladium, are powerful catalysts for forming carbon-carbon and carbon-heteroatom bonds. bohrium.com Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. For the synthesis of aryl ketones, a Pd/light-induced carbonylative cross-coupling of alkyl iodides and arylboronic acids has been demonstrated. acs.org While not directly forming an amide, this shows the power of palladium in creating ketone linkages.

More directly relevant is the synthesis of aryl ketones via the palladium-catalyzed coupling of aryl boronic acids with acyl chlorides or anhydrides. organic-chemistry.org A key potential application for synthesizing the target molecule could be the palladium-catalyzed aminocarbonylation of a 6-haloquinoxaline. In this process, the halo-quinoxaline, morpholine, and a carbon monoxide source react in the presence of a palladium catalyst to directly form the this compound product in a single step. This approach is highly atom-economical and efficient. Other transition metals like rhodium, nickel, and copper are also used to catalyze the synthesis of aryl ketones and quinoxaline derivatives. nih.govorientjchem.orgmdpi.com

The following table highlights some advanced catalytic systems.

| Reaction Type | Catalyst System | Key Features | Application | Ref. |

| Quinoxaline Synthesis | Choline chloride/water (NADES) | Room temp, fast (5 min), recyclable solvent | Green Synthesis | rsc.orgrsc.org |

| Quinoxaline Synthesis | Alumina-supported HPMo₁₁VFeO₄₀ | Heterogeneous, recyclable, room temp | Green Catalysis | nih.gov |

| Quinoxaline Synthesis | Base-catalyzed 3-component reaction | One-pot, operational simplicity | Multicomponent Reaction | thieme-connect.comthieme-connect.com |

| Aryl Ketone Synthesis | Pd/Light | Carbonylative cross-coupling | Palladium Catalysis | acs.org |

| Aryl Ketone Synthesis | Orthoplatinated triarylphosphite | Tandem addition/oxidation with arylboronic acids | Platinum Catalysis | nih.gov |

Semisynthetic Derivatization and Analog Preparation

The strategic modification of the this compound scaffold offers a pathway to a diverse range of analogs with potentially modulated properties. Semisynthetic approaches, leveraging the inherent reactivity of the quinoxaline and morpholine moieties, enable the preparation of a variety of derivatives. These transformations can target the quinoxaline ring system for substitutions or the morpholine unit for structural alterations, providing a platform for systematic structure-activity relationship (SAR) studies.

A plausible synthetic route to the core structure of this compound involves the amidation of quinoxaline-6-carboxylic acid with morpholine. This foundational reaction sets the stage for subsequent derivatization at various positions on the quinoxaline nucleus. The reactivity of the quinoxaline ring can be influenced by the nature and position of substituents, allowing for targeted chemical modifications.

One established strategy for generating quinoxaline analogs involves the derivatization of precursors such as 2,3-dichloroquinoxaline-6-sulfonyl chloride. In a related series of compounds, the chlorine atoms of 2,3-dichloroquinoxaline-6-morpholyl sulphonamide have been shown to be susceptible to nucleophilic substitution, yielding a range of 2-substituted amino-3-chloroquinoxaline derivatives. This highlights the potential for introducing diverse functionalities at the 2- and 3-positions of a corresponding quinoxaline-6-carboxamide (B1312456) precursor.

Furthermore, the synthesis of various quinoxaline derivatives has been achieved through the reaction of o-phenylenediamines with α-ketocarboxylic acids. nih.gov Modifications on the benzene (B151609) portion of the quinoxaline ring, such as the introduction of electron-donating or electron-withdrawing groups, can be accomplished by starting with appropriately substituted o-phenylenediamines. nih.gov These substitutions can influence the electronic properties of the entire molecule.

The preparation of analogs can also be achieved by modifying a pre-formed quinoxaline-6-carboxylic acid. For instance, various amide and sulfonamide derivatives of quinoxaline have been synthesized and evaluated for their biological activities. nih.gov These synthetic strategies often involve the activation of the carboxylic acid moiety followed by reaction with a wide array of amines or sulfonamides.

The following tables outline hypothetical yet chemically feasible derivatization pathways for creating analogs of this compound, based on established quinoxaline chemistry.

Table 1: Hypothetical Analogs via Substitution on the Quinoxaline Ring

| Derivative Name | Precursor | Reagents and Conditions | Potential Modification |

| (2-Chloro-3-aminoquinoxalin-6-yl)(morpholino)methanone | (2,3-Dichloroquinoxalin-6-yl)(morpholino)methanone | Ammonia, solvent (e.g., ethanol), heat | Introduction of an amino group at the 3-position. |

| (2,3-Dimethoxyquinoxalin-6-yl)(morpholino)methanone | (2,3-Dichloroquinoxalin-6-yl)(morpholino)methanone | Sodium methoxide, methanol | Substitution of chlorine atoms with methoxy (B1213986) groups. |

| (7-Nitroquinoxalin-6-yl)(morpholino)methanone | This compound | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Nitration of the benzene ring. |

| (7-Aminoquinoxalin-6-yl)(morpholino)methanone | (7-Nitroquinoxalin-6-yl)(morpholino)methanone | Reducing agent (e.g., SnCl₂/HCl) | Reduction of the nitro group to an amino group. |

Table 2: Hypothetical Analogs via Modification of the Carboxamide Linker

| Derivative Name | Precursor | Reagents and Conditions | Potential Modification |

| N-(Substituted-phenyl)quinoxaline-6-carboxamide | Quinoxaline-6-carboxylic acid | Substituted aniline, coupling agent (e.g., HATU, EDCI) | Variation of the amide component. |

| (Quinoxalin-6-yl)(substituted-morpholino)methanone | Quinoxaline-6-carboxylic acid | Substituted morpholine, coupling agent (e.g., HATU, EDCI) | Introduction of substituents on the morpholine ring. |

| Quinoxaline-6-carbohydrazide | Quinoxaline-6-carboxylic acid methyl ester | Hydrazine hydrate, ethanol, reflux | Conversion of the ester to a hydrazide for further derivatization. |

| 1-(Quinoxaline-6-carbonyl)piperidine-4-carboxylic acid | Quinoxaline-6-carbonyl chloride | Piperidine-4-carboxylic acid | Introduction of a different heterocyclic amide with a functional handle. |

Mechanistic Investigations of Chemical Reactivity and Biotransformation

Reactivity Profiling under Diverse Chemical and Biological Conditions

The reactivity of Morpholino(quinoxalin-6-yl)methanone is governed by the electronic properties of its constituent rings and the linking methanone (B1245722) group. The quinoxaline (B1680401) nucleus is an electron-deficient system, which influences its chemical reactions. nih.gov This electron deficiency generally makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms of the pyrazine (B50134) ring. Conversely, electrophilic substitution on the benzene (B151609) portion of the quinoxaline ring is also possible, though the electron-withdrawing nature of the pyrazine ring can deactivate it compared to benzene itself. pharmacophorejournal.com

The morpholine (B109124) moiety, with its saturated heterocyclic structure containing both an ether linkage and a secondary amine function (in its unsubstituted form), generally enhances the solubility and metabolic stability of molecules. thieme-connect.comacs.org The nitrogen atom of the morpholine ring is basic, with a pKa value that can be influenced by the substituent, in this case, the quinoxalin-6-yl)methanone group. sci-hub.se This basicity allows for protonation under acidic conditions. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor. acs.orgsci-hub.se

The methanone linker introduces a carbonyl group, which is a site for nucleophilic addition reactions. The reactivity of this carbonyl group is influenced by the electronic effects of the attached quinoxaline and morpholine rings.

Table 1: General Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | General Reactivity |

| Quinoxaline Ring | Nucleophilic Substitution | Susceptible at the pyrazine ring carbons |

| Electrophilic Substitution | Possible on the benzene ring | |

| Oxidation | Can be oxidized by various oxidizing agents pharmacophorejournal.com | |

| Morpholine Ring | N-Protonation | Basic nitrogen can be protonated |

| N-Alkylation/Acylation | Reactive secondary amine (if unsubstituted) | |

| Oxidation | Susceptible to metabolic oxidation sci-hub.se | |

| Methanone Linker | Nucleophilic Addition | Carbonyl carbon is electrophilic |

Elucidation of Reaction Mechanisms in the Synthesis of this compound

The most common and classic method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.itnih.govnih.gov To obtain a 6-substituted quinoxaline, a 4-substituted o-phenylenediamine would be the starting material.

A potential synthetic pathway is as follows:

Formation of Quinoxaline-6-carboxylic acid: This intermediate could be synthesized via the reaction of 4-amino-3-nitrobenzoic acid with a suitable dicarbonyl compound, followed by reduction of the nitro group and subsequent cyclization. A more direct route involves the condensation of 3,4-diaminobenzoic acid with glyoxal. The reaction is typically acid-catalyzed and proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to form the quinoxaline ring. sapub.org

Amidation with Morpholine: The resulting quinoxaline-6-carboxylic acid would then be converted to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride would then react with morpholine in the presence of a base to yield the final product, this compound. The mechanism of this step involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Table 2: Proposed Key Reaction Steps and Mechanisms

| Step | Reaction | Reactants | Key Intermediates | Mechanism |

| 1 | Quinoxaline Ring Formation | 3,4-diaminobenzoic acid, Glyoxal | Diimine | Nucleophilic attack of amino groups on carbonyls, followed by dehydration and aromatization. psu.edu |

| 2 | Amidation | Quinoxaline-6-carboxylic acid, Morpholine | Acyl chloride | Nucleophilic acyl substitution. |

Study of Metabolic Pathways and Biotransformation Products

Specific metabolic studies on this compound are not extensively documented. However, predictions about its biotransformation can be made by examining the metabolism of related quinoxaline and morpholine-containing compounds. nih.govsci-hub.se

The metabolic pathways for quinoxaline derivatives can be complex. For instance, quinoxaline 1,4-di-N-oxides are known to undergo N-oxide reduction as a key metabolic step. nih.gov While the target compound is not an N-oxide, other oxidative transformations on the quinoxaline ring are likely. These could include hydroxylation of the aromatic ring, catalyzed by cytochrome P450 (CYP) enzymes.

The morpholine ring is a common feature in many approved drugs, and its metabolism has been studied. thieme-connect.comacs.orgsci-hub.se A primary metabolic pathway for the morpholine moiety is oxidation, which can lead to ring opening. sci-hub.se The CYP3A4 enzyme is often implicated in the metabolism of morpholine-containing drugs. thieme-connect.com

Potential biotransformation products of this compound could therefore include:

Hydroxylated derivatives of the quinoxaline ring.

N-oxidation of the morpholine nitrogen.

Oxidative opening of the morpholine ring to form various linear metabolites.

Conjugation products (e.g., glucuronides or sulfates) of the hydroxylated metabolites.

Table 3: Predicted Metabolic Pathways for this compound

| Moiety | Predicted Metabolic Reaction | Potential Metabolites |

| Quinoxaline | Aromatic Hydroxylation | Hydroxy-quinoxalinyl derivatives |

| Morpholine | N-Oxidation | Morpholine N-oxide derivative |

| Ring Opening | Various linear aldehydes, carboxylic acids | |

| Conjugation | Glucuronidation/Sulfation | Glucuronide or sulfate (B86663) conjugates of hydroxylated metabolites |

Stability Assessment in Physiological and Environmental Contexts

The stability of this compound in various environments is a critical parameter. Generally, the quinoxaline ring is a stable aromatic system. researchgate.net However, its stability can be influenced by pH and the presence of oxidizing or reducing agents. The basic nitrogen atoms in the pyrazine ring mean that the compound's solubility and stability could be pH-dependent.

In physiological contexts (e.g., in plasma or tissues), the primary route of degradation would likely be enzymatic metabolism, as discussed in the previous section. The amide bond connecting the morpholine and quinoxaline moieties is generally stable to hydrolysis under physiological conditions but could be a target for amidase enzymes.

Environmentally, the compound's persistence would depend on factors such as sunlight (photodegradation), microbial degradation, and hydrolysis. The quinoxaline ring system can be photochemically active, potentially leading to the generation of reactive oxygen species upon exposure to UV light. nih.gov

Interaction with Other Chemical Entities and Reaction Intermediates

During its synthesis, particularly the formation of the quinoxaline ring, several transient intermediates are formed. Mechanistic studies on quinoxaline formation have identified intermediates such as diimines and other transient species that exist for a short duration before the final, stable aromatic ring is formed. psu.edu

The lone pair of electrons on the nitrogen atoms makes them potential ligands for metal complexes. This interaction could be relevant in biological systems where metal ions play crucial roles in enzyme function.

Pharmacological and Biological Activity Profiling

In Vitro Bioactivity Screening and Cellular Assays

Quinoxaline (B1680401) derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. mdpi.comnih.gov The mechanism of action often involves the induction of apoptosis through various cellular pathways. nih.govbohrium.com

One study reported the synthesis of twenty-six quinoxaline derivatives and their evaluation against human non-small-cell lung cancer cells (A549). nih.gov Among these, compound 4m showed the most potent inhibitory activity, with an IC50 value of 9.32 ± 1.56 μM, which is comparable to the clinical anticancer drug 5-fluorouracil (B62378) (IC50 = 4.89 ± 0.20 μM). nih.gov Further investigation revealed that compound 4m induced apoptosis in A549 cells through mitochondrial- and caspase-3-dependent pathways. nih.govbohrium.com Another compound, 4b , also displayed notable anticancer activity with an IC50 of 11.98 ± 2.59 μM. nih.govbohrium.com

In a different study, new derivatives of quinoxalines containing ester and amide groups were tested against cervical cancer (HeLa), human hepatoma cancer cells (SMMC-7721), and leukemia (K562) cell lines. mdpi.com A particular compound, referred to as compound 5 , demonstrated excellent activity against HeLa (IC50 = 0.126 μM), SMMC-7721 (IC50 = 0.071 μM), and K562 (IC50 = 0.164 μM) cells. mdpi.com

Furthermore, quinoxaline derivatives with a triazole ring have been screened for their anticancer activity against leukemia cell lines Ty-82 and THP-1. mdpi.com The most active compound in this series, compound 3 , showed excellent potency with IC50 values of 2.5 μM and 1.6 μM against Ty-82 and THP-1 cells, respectively. mdpi.com The structure-activity relationship (SAR) studies indicated that an aliphatic linker at the third position of the quinoxaline is crucial for its activity. mdpi.com

Some quinoxaline derivatives have also been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov For instance, a (quinoxalin-2-yl)benzene sulphonamide derivative has shown potent anti-cancer activity against the human liver cancer cell line (HepG2). nih.gov

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 4m | A549 (Non-small-cell lung) | 9.32 ± 1.56 | nih.govbohrium.com |

| 4b | A549 (Non-small-cell lung) | 11.98 ± 2.59 | nih.govbohrium.com |

| Compound 5 | HeLa (Cervical) | 0.126 | mdpi.com |

| Compound 5 | SMMC-7721 (Hepatoma) | 0.071 | mdpi.com |

| Compound 5 | K562 (Leukemia) | 0.164 | mdpi.com |

| Compound 3 | Ty-82 (Leukemia) | 2.5 | mdpi.com |

| Compound 3 | THP-1 (Leukemia) | 1.6 | mdpi.com |

The quinoxaline scaffold is a component of several natural antibiotics, such as echinomycin (B1671085) and actinoleutin, which are active against Gram-positive bacteria. nih.govnih.gov Synthetic quinoxaline derivatives have also been extensively studied for their broad-spectrum antimicrobial properties. mdpi.comnih.govnih.gov

A study on new substituted quinoxalines revealed that symmetrically disubstituted derivatives displayed the most significant antibacterial activity. nih.gov It was noted that the presence of pipridino or morpholino groups at positions 2 and/or 3 of the quinoxaline ring tended to reduce antibacterial activity. nih.gov In contrast, another study found that most of their synthesized tetrazolo[1,5-a]quinoxaline (B8696438) derivatives exhibited high degrees of inhibition against both Gram-positive and Gram-negative bacteria. nih.gov

The antiviral potential of quinoxaline derivatives has also been a subject of investigation, with some compounds showing activity against various respiratory viruses. rsc.orgnih.gov For instance, a quinoxaline derivative, 11-b , exhibited strong inhibitory activity against the H1N1 influenza virus with an IC50 of 0.2164 μM and showed minimal toxicity. nih.gov Another derivative, compound 32 , was identified as a potential inhibitor of the main protease of SARS-CoV-2 with an IC50 value of about 301.0 μM. nih.gov

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound/Derivative Class | Activity Type | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Symmetrically disubstituted quinoxalines | Antibacterial | Various bacterial species | Significant activity | nih.gov |

| Tetrazolo[1,5-a]quinoxalines | Antibacterial | Gram-positive and Gram-negative bacteria | High degree of inhibition | nih.gov |

| 11-b | Antiviral | H1N1 influenza virus | IC50 = 0.2164 μM | nih.gov |

| Compound 32 | Antiviral | SARS-CoV-2 Mpro | IC50 ≈ 301.0 μM | nih.gov |

Quinoxaline derivatives have been reported to possess significant anti-inflammatory and analgesic activities. sapub.orgnih.govsphinxsai.comscispace.com The anti-inflammatory properties are often attributed to their ability to inhibit inflammatory modulators such as cyclooxygenase (COX), cytokines, and various kinases. nih.govresearchgate.net

In one study, novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives were synthesized and evaluated for their anti-inflammatory effects. scispace.com One of these compounds, 7b , demonstrated a significant in vivo anti-inflammatory effect of 41%, which was comparable to the reference drug indomethacin (B1671933) (47%), in a carrageenan-induced edema model. scispace.com These compounds also showed promising in vitro inhibition of soybean lipoxygenase, an enzyme involved in inflammatory pathways. scispace.com

Another study highlighted that certain quinoxaline derivatives exhibited potent anti-inflammatory and analgesic activities. sapub.org

The neuropharmacological potential of quinoxaline derivatives has been explored, with some compounds showing promise as anticonvulsant agents. researchgate.netnih.govresearchgate.net A study focused on the design and synthesis of novel quinoxaline derivatives as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. nih.govresearchgate.net Among the synthesized compounds, 24 , 28 , 32 , and 33 showed promising in vivo anticonvulsant activities in a pentylenetetrazol-induced seizure model, with ED50 values of 37.50, 23.02, 29.16, and 23.86 mg/kg, respectively. nih.govresearchgate.net Molecular docking studies suggested that their mechanism of action could be through AMPA receptor binding. nih.govresearchgate.net

Quinoxaline derivatives have shown a broad spectrum of other therapeutic activities. mdpi.comnih.gov A series of quinoline-4-carboxamide derivatives were identified from a phenotypic screen against the blood stage of Plasmodium falciparum and were optimized to yield compounds with low nanomolar in vitro potency and excellent oral efficacy in a mouse model of malaria. researchgate.net

In the context of tuberculosis, quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives have been tested in vitro against a broad panel of single-drug-resistant Mycobacterium tuberculosis strains. nih.gov The benzyl (B1604629) derivative (compound 10 ) was the most active, with MICs of 0.4 μg/ml or less for the resistant strains. nih.gov Another study on quinoxaline-2-carboxylic acid 1,4-dioxide derivatives found that compound 4 , with an ethoxycarbonyl group at position 2, displayed the most pronounced antitubercular activity. mdpi.com Substitution of the ethoxycarbonyl group with a carboxamide group negatively impacted the antitubercular effectiveness. mdpi.com

Furthermore, quinoxaline derivatives have been investigated for their activity against Entamoeba histolytica, the causative agent of amebiasis. frontiersin.org Two quinoxaline derivatives, T-001 and T-017 , were found to decrease the migration, adhesion, and cytolytic effect of E. histolytica trophozoites. frontiersin.org

In Vivo Efficacy Assessment and Pharmacological Response Evaluation

Several studies have progressed to evaluate the in vivo efficacy of promising quinoxaline derivatives. In the field of oncology, while many studies focus on in vitro activity, the promising results often lead to calls for in vivo testing.

For infectious diseases, a quinoline-4-carboxamide derivative, DDD107498 , demonstrated excellent oral efficacy in the P. berghei mouse model of malaria. researchgate.net In the realm of tuberculosis research, despite potent in vitro activity, some quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives lacked in vivo efficacy in a mouse model. nih.gov For instance, the lack of activity of compound 10 was attributed to extensive serum binding, while for compound 6 , it was due to a short in vivo half-life. nih.gov

In the area of neuropharmacology, as mentioned earlier, several quinoxaline derivatives have shown significant in vivo anticonvulsant effects in a mouse model. nih.govresearchgate.net The anti-inflammatory potential of quinoxaline derivatives has also been confirmed in vivo, with compound 7b showing a 41% reduction in carrageenan-induced paw edema in rats. scispace.com

Table 3: In Vivo Activity of Selected Quinoxaline Derivatives

| Compound | Therapeutic Area | Animal Model | Observed Effect | Reference |

|---|---|---|---|---|

| DDD107498 | Antimalarial | P. berghei mouse model | Excellent oral efficacy | researchgate.net |

| Compound 10 | Antitubercular | Mouse model of TB | Lack of in vivo efficacy | nih.gov |

| Compound 6 | Antitubercular | Mouse model of TB | Lack of in vivo efficacy | nih.gov |

| 24, 28, 32, 33 | Anticonvulsant | Pentylenetetrazol-induced seizure in mice | ED50 values of 37.50, 23.02, 29.16, and 23.86 mg/kg, respectively | nih.govresearchgate.net |

| 7b | Anti-inflammatory | Carrageenan-induced paw edema in rats | 41% inhibition | scispace.com |

Molecular Mechanisms of Action and Cellular Biology

Target Identification and Validation Studies

Enzyme Inhibition Kinetics and Specificity Profiling (e.g., Kinases, 15-Prostaglandin Dehydrogenase, Neuraminidase, PI3K/mTOR)

No data exists in the scientific literature regarding the inhibitory activity of Morpholino(quinoxalin-6-yl)methanone against any enzyme class, including kinases, 15-prostaglandin dehydrogenase, neuraminidase, or the PI3K/mTOR pathway. While structurally related compounds containing a morpholine (B109124) moiety have been explored as PI3K/mTOR inhibitors, these findings are not directly applicable to this compound. researchgate.net

Receptor Interaction and Ligand Binding Analysis

Information detailing the interaction of this compound with any biological receptor is absent from peer-reviewed literature.

Receptor-Ligand Interactions in Molecular Recognition

Due to the lack of identified receptors, there are no studies on the specific molecular recognition events involving this compound.

Modulation of Specific Biological Pathways (e.g., NF-κB, ALK/PI3K/AKT Signaling)

There is no published evidence to indicate that this compound has a modulatory effect on key signaling pathways such as NF-κB or ALK/PI3K/AKT. While other, more complex quinoxaline (B1680401) derivatives have been shown to impact pathways like HIF-1α, these activities cannot be extrapolated to the specific compound . frontiersin.org

Cellular Response Mechanisms and Phenotypic Effects

Research detailing the response of cells to this compound exposure or any resulting phenotypic changes has not been published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for Activity Optimization and Lead Compound Derivatization

The design of Morpholino(quinoxalin-6-yl)methanone is rooted in the strategic combination of two biologically significant heterocyclic systems: quinoxaline (B1680401) and morpholine (B109124). researchgate.netnih.gov Quinoxaline, a bicyclic heterocycle containing a benzene (B151609) ring fused to a pyrazine (B50134) ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govresearchgate.net The structural rigidity and electron-deficient nature of the quinoxaline ring system allow it to interact with various biological targets. researchgate.net

The morpholine ring, a saturated six-membered heterocycle containing nitrogen and oxygen atoms, is another crucial component. e3s-conferences.org It is often incorporated into drug candidates to enhance potency, modulate physicochemical properties, and improve metabolic stability. nih.govresearchgate.net The morpholine moiety in this compound is linked to the quinoxaline core via a methanone (B1245722) (carbonyl) bridge, a common linker in medicinal chemistry that can influence the compound's conformational flexibility and hydrogen bonding capabilities.

For lead compound derivatization, medicinal chemists would typically explore modifications at several key positions:

Substitutions on the Quinoxaline Ring: The benzene portion of the quinoxaline ring presents multiple sites for substitution. Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) can significantly impact the electronic properties of the entire molecule, thereby influencing its binding affinity to biological targets.

Modifications of the Morpholine Ring: While the morpholine ring itself is saturated, substitutions on the ring, particularly at the nitrogen atom, are a common strategy to alter a compound's pharmacokinetic profile.

Alterations of the Linker: The carbonyl linker could be replaced with other functional groups, such as an amine or an ether, to probe the impact of the linker's hydrogen-bonding capacity and rigidity on biological activity.

Elucidation of Key Pharmacophores and Essential Structural Motifs

The key pharmacophoric features of this compound are the quinoxaline ring system and the morpholine moiety.

The Quinoxaline Scaffold: This is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. researchgate.net Its planar structure allows for potential π-π stacking interactions with aromatic residues in protein binding pockets. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, further contributing to target binding. researchgate.net

The Carbonyl Linker: The methanone linker introduces a polar carbonyl group that can participate in hydrogen bonding interactions as an acceptor. It also provides a degree of rotational freedom, allowing the quinoxaline and morpholine rings to adopt various spatial orientations for optimal target binding.

Modulating Physicochemical Properties for Enhanced Biological Performance

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological efficacy and selectivity of this compound can be significantly altered by introducing substituents at various positions.

| Modification Site | Substituent Type | Potential Impact on Efficacy and Selectivity |

| Quinoxaline Ring (positions 2, 3, 5, 7, 8) | Electron-withdrawing groups (e.g., -Cl, -CF3) | May enhance activity depending on the target. For instance, in some anticancer quinoxalines, electron-withdrawing groups decrease activity. mdpi.com |

| Quinoxaline Ring (positions 2, 3, 5, 7, 8) | Electron-donating groups (e.g., -OCH3, -NH2) | Can increase electron density and modulate binding. In some cases, replacing an electron-releasing group with an electron-withdrawing one diminishes activity. mdpi.com |

| Morpholine Ring | Alkyl or aryl substitutions | Can influence lipophilicity and steric interactions within the binding pocket. |

For example, studies on other quinoxaline derivatives have shown that the introduction of a urea (B33335) moiety at the 6-position can lead to potent inhibitors of specific kinases. nih.gov This suggests that derivatization of the morpholino group in this compound into a more complex substituent could be a fruitful strategy for enhancing its biological activity.

Influence of Conformational Flexibility on Target Binding and Biological Activity

The conformational flexibility of this compound is primarily governed by the rotational freedom around the single bonds of the carbonyl linker. This flexibility allows the molecule to adopt different conformations, one of which may be the "bioactive conformation" that fits optimally into the binding site of a biological target. The ability to adopt a specific three-dimensional arrangement is crucial for establishing the necessary interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) for high-affinity binding.

Structure-Property Relationships Governing Metabolic Stability and Bioavailability

The metabolic stability and bioavailability of this compound are influenced by its chemical structure. The morpholine ring is often introduced to improve metabolic stability, as it is generally less susceptible to metabolic transformations compared to more labile functional groups. nih.gov However, the quinoxaline ring can be a site of metabolism, typically hydroxylation, by cytochrome P450 enzymes.

| Structural Feature | Potential Impact on Metabolic Stability and Bioavailability |

| Quinoxaline Ring | Potential site for oxidative metabolism. |

| Morpholine Ring | Generally enhances metabolic stability and can improve aqueous solubility. researchgate.net |

| Carbonyl Linker | May be susceptible to reduction. |

Improving the metabolic stability of quinoxaline-containing compounds often involves blocking potential sites of metabolism by introducing metabolically robust groups. For instance, fluorination of the quinoxaline ring can enhance metabolic stability and improve bioavailability. A study on a quinoxaline urea analog demonstrated that structural modifications led to a significant increase in oral bioavailability. nih.gov

Comparative SAR with Related Quinoxaline and Morpholine Derivatives

The SAR of this compound can be contextualized by comparing it with other quinoxaline and morpholine derivatives.

Quinoxaline Derivatives:

Anticancer Agents: Many quinoxaline derivatives have demonstrated potent anticancer activity. researchgate.netmdpi.com SAR studies have revealed that the nature and position of substituents on the quinoxaline ring are critical for activity. For example, in a series of 2,3-substituted quinoxalin-6-amine analogs, a bisfuranylquinoxalineurea derivative was identified as a potent antiproliferative agent. nih.govresearchgate.net

Kinase Inhibitors: Quinoxaline is a common scaffold in kinase inhibitors. A study on quinoxaline urea analogs identified a compound that modulates IKKβ phosphorylation, a key event in cancer-related signaling pathways. nih.gov

Morpholine Derivatives:

PI3K/mTOR Inhibitors: The morpholine ring is a key feature in many inhibitors of the PI3K/mTOR pathway, which is often dysregulated in cancer. For example, PQR530, a potent and orally bioavailable dual inhibitor of PI3K and mTOR, contains two morpholine moieties. nih.gov

Improving Pharmacokinetics: The incorporation of a morpholine ring is a widely used strategy to improve the pharmacokinetic properties of drug candidates. nih.gov It can enhance solubility, reduce toxicity, and improve metabolic stability. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential biological targets of quinoxaline (B1680401) derivatives. For instance, various quinoxaline derivatives have been studied for their inhibitory potential against a range of protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. mdpi.comresearchgate.net

In such studies, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). researchgate.net The quinoxaline derivative is then computationally "docked" into the active site of the protein to predict its binding conformation and affinity. The results of these simulations are often expressed as a docking score, which estimates the binding energy. Lower (more negative) scores typically indicate a more favorable binding interaction.

Table 1: Representative Molecular Docking Scores of Quinoxaline Derivatives against Protein Kinase Targets

| Quinoxaline Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Quinoxaline Analog A | Pim-1 Kinase | -8.5 | Lys67, Leu120, Asp186 |

| Quinoxaline Analog B | VEGFR-2 | -9.2 | Cys919, Asp1046, Glu885 |

| Quinoxaline Analog C | EGFR | -7.9 | Met793, Leu718, Gly796 |

Note: The data in this table is representative and compiled from various studies on quinoxaline derivatives. It does not represent data for Morpholino(quinoxalin-6-yl)methanone specifically.

The analysis of these interactions reveals key amino acid residues within the protein's active site that are crucial for binding. This information is vital for structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of quinoxaline derivatives. These methods provide insights into the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.

Key parameters derived from quantum chemical analyses include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding how the molecule might interact with biological targets.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated to provide a quantitative measure of the molecule's reactivity.

Table 2: Representative Quantum Chemical Parameters for a Quinoxaline Derivative

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and based on general findings for quinoxaline derivatives. It does not represent data for this compound specifically.

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogs

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. For quinoxaline derivatives, a pharmacophore model can be generated based on a set of known active compounds.

This model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed and validated, it can be used to search large chemical databases in a process called virtual screening. This allows for the rapid identification of new compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties and Drug-Likeness

For a compound to be a successful drug, it must possess favorable ADME properties. Computational methods are widely used to predict these properties early in the drug discovery process, helping to identify and eliminate candidates that are likely to fail in later stages of development.

Various computational models and rules are applied to predict the drug-likeness of quinoxaline derivatives. One of the most well-known is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 3: Predicted ADME Properties for a Representative Quinoxaline Derivative

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Topological Polar Surface Area (TPSA) | < 140 Ų |

Note: The data in this table is based on general predictions for drug-like quinoxaline derivatives and does not represent specific data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static; they are flexible and can adopt various three-dimensional shapes or conformations. Conformational analysis is the study of these different conformations and their relative energies. For quinoxaline derivatives, understanding the preferred conformation is crucial as it dictates how the molecule will fit into a protein's binding site.

Molecular dynamics (MD) simulations provide a more dynamic view of a molecule's behavior over time. In an MD simulation, the movements of atoms in the molecule and its surrounding environment (e.g., water) are calculated over a period of time, typically nanoseconds to microseconds. This allows researchers to observe how the quinoxaline derivative and its target protein interact and adapt to each other's presence, providing a more realistic model of the binding process than static docking. These simulations can reveal important information about the stability of the ligand-protein complex and the role of water molecules in the binding site.

Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise structure of Morpholino(quinoxalin-6-yl)methanone. Both ¹H and ¹³C NMR spectra offer a wealth of information regarding the chemical environment of each proton and carbon atom, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the quinoxaline (B1680401) ring and the morpholine (B109124) ring. The aromatic protons on the quinoxaline moiety would likely appear in the downfield region (typically δ 7.5-9.0 ppm) due to the deshielding effects of the aromatic system. The specific coupling patterns (e.g., doublets, triplets) and coupling constants (J values) would be critical in assigning the exact position of each proton on the quinoxaline ring. The protons of the morpholine ring would be expected to appear in the upfield region, generally between δ 3.0 and 4.0 ppm. The two sets of methylene (B1212753) protons in the morpholine ring adjacent to the oxygen and nitrogen atoms would likely show distinct chemical shifts, appearing as multiplets.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the methanone (B1245722) bridge would be readily identifiable by its characteristic downfield shift (typically δ 160-170 ppm). The carbon atoms of the quinoxaline ring would resonate in the aromatic region (δ 120-150 ppm), while the morpholine carbons would appear in the aliphatic region (δ 40-70 ppm).

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Quinoxaline H | 7.5 - 9.0 | m |

| Morpholine H (adjacent to N) | 3.5 - 4.0 | m |

| Morpholine H (adjacent to O) | 3.5 - 4.0 | m |

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Methanone) | 160 - 170 |

| Quinoxaline C | 120 - 150 |

| Morpholine C (adjacent to N) | 40 - 50 |

| Morpholine C (adjacent to O) | 65 - 70 |

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition and confirmation of the chemical formula (C₁₃H₁₃N₃O₂).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or other ionization techniques, the molecule will break apart in a predictable manner. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions corresponding to the quinoxaline-6-carbonyl cation and the morpholine cation. Analyzing these fragments helps to piece together the molecular structure.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M]+ | 243.10 |

| [Quinoxaline-6-carbonyl]+ | 157.04 |

| [Morpholine]+ | 86.06 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound would include a strong band for the carbonyl (C=O) stretching of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. The C-N stretching of the amide and the morpholine ring would also be observable. The aromatic C=C stretching vibrations of the quinoxaline ring would be found in the 1450-1600 cm⁻¹ region, while the C-H stretching of the aromatic and aliphatic parts would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O-C stretching of the morpholine ether linkage would also produce a characteristic band, usually in the 1050-1150 cm⁻¹ range.

Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) Stretch | 1630 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-O-C (Ether) Stretch | 1050 - 1150 |

X-ray Crystallography for Solid-State Structural Determination and Conformation Elucidation

For a definitive determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of bond lengths, bond angles, and torsional angles.

X-ray crystallographic analysis would confirm the planar structure of the quinoxaline ring and the chair conformation of the morpholine ring. It would also reveal the relative orientation of these two ring systems with respect to each other and the geometry around the central carbonyl group. Furthermore, intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the packing of the molecules in the crystal lattice can be identified.

Other Advanced Spectroscopic Techniques for Characterization

Other advanced spectroscopic techniques can provide further insights into the properties of this compound. For instance, Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the molecule, which are primarily associated with the π-system of the quinoxaline ring. The resulting spectrum, with its characteristic absorption maxima (λmax), is useful for quantitative analysis and for monitoring reactions.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the entire molecule. These 2D NMR experiments are crucial for complex structures where simple 1D spectra may be ambiguous.

Future Research Directions and Translational Perspectives

Addressing Current Challenges in Compound Design and Development

The development of new chemical entities is fraught with challenges, from optimizing biological activity to ensuring favorable pharmacokinetic properties and minimizing toxicity. For compounds based on the quinoxaline (B1680401) scaffold, a primary hurdle has been managing potential toxicity. mdpi.com Future research on Morpholino(quinoxalin-6-yl)methanone will need to prioritize comprehensive toxicological screening to address this inherent challenge associated with the quinoxaline core.

Furthermore, the synthesis of complex heterocyclic compounds can be challenging. A forward-looking approach to the development of this compound and related analogs will involve the adoption of green chemistry principles. mdpi.com The development of efficient, sustainable, and cost-effective synthetic routes, potentially utilizing nanocatalysts, will be crucial for the large-scale production of these compounds for further research and potential clinical application. mdpi.comrsc.org

Exploration of Novel Biological Targets and Disease Indications

The quinoxaline and morpholine (B109124) moieties are recognized for their interaction with a wide array of biological targets, suggesting a broad spectrum of potential therapeutic applications for this compound. Quinoxaline derivatives have demonstrated significant potential as anticancer, pnrjournal.comnih.gov antiviral (including against respiratory pathogens and HIV), nih.govresearchgate.netnih.gov anti-inflammatory, researchgate.net and antidiabetic agents. tandfonline.comnih.gov

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting the central nervous system (CNS). nih.govtandfonline.comacs.org Morpholine-containing compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by targeting key enzymes like cholinesterases and monoamine oxidases. tandfonline.comnih.gov The presence of the morpholine ring can also enhance a compound's ability to cross the blood-brain barrier, a critical feature for CNS-active drugs. nih.govacs.org

Given this background, future research on this compound should explore its activity against a diverse panel of biological targets. High-throughput screening and computational modeling could identify novel targets and elucidate the mechanism of action of this compound. johnshopkins.edueurekaselect.com The potential for this compound to act as a dual-target inhibitor, for instance, targeting both cancer-related pathways and inflammatory mediators, presents an exciting avenue for investigation.

Integration with Advanced Drug Delivery Systems and Nanotechnology

To overcome challenges such as poor solubility, rapid metabolism, and off-target toxicity, the integration of therapeutic compounds with advanced drug delivery systems is a rapidly advancing field. tandfonline.com For a compound like this compound, which may face solubility and bioavailability challenges, formulation with nanocarriers could significantly enhance its therapeutic potential.

Nanoparticulate drug delivery systems, such as liposomes and polymeric nanoparticles, can improve drug stability, control release kinetics, and enable targeted delivery to specific tissues or cells. tandfonline.com This is particularly relevant for anticancer applications, where targeted delivery can increase efficacy while minimizing side effects on healthy tissues. pnrjournal.com The use of nanocatalysts in the synthesis of quinoxaline derivatives is already being explored, and a similar nanotechnological approach could be applied to the delivery of this compound. rsc.org

Furthermore, the development of stimuli-responsive nanoparticles that release their payload in response to specific physiological cues at the disease site, such as changes in pH or enzyme levels, represents a sophisticated strategy for targeted therapy. The incorporation of this compound into such advanced delivery systems could unlock its full therapeutic potential.

Emerging Applications in Interdisciplinary Scientific Fields

The utility of quinoxaline and morpholine derivatives extends beyond the realm of medicine into various interdisciplinary scientific fields. Quinoxaline-based compounds, for instance, have applications in materials science as components of organic light-emitting devices (OLEDs), polymers, and fluorescent sensors due to their thermal stability and unique optical properties. researchgate.netepa.gov The conjugated nature of the quinoxaline ring system makes it an attractive candidate for the development of novel electronic and photonic materials. researchgate.net

Morpholine derivatives also find applications in materials science as curing agents, stabilizers, and cross-linking agents in the production of advanced polymers. e3s-conferences.org In the agrochemical industry, morpholine-based compounds are utilized as fungicides and herbicides. e3s-conferences.org

Future research into this compound could therefore explore its potential in these non-medical fields. Its unique chemical structure, combining the electronic properties of quinoxaline with the versatile nature of the morpholine ring, may lead to the development of novel materials with unique characteristics.

Translational Research Pathways and Pre-Clinical Development Outlook

The path from a promising compound in the laboratory to a clinically approved therapeutic is long and arduous. For this compound, a clear translational research pathway will need to be established. This will begin with extensive in vitro and in vivo preclinical studies to comprehensively characterize its pharmacological and toxicological profile.

Structure-activity relationship (SAR) studies will be crucial to optimize the lead compound, enhancing its potency and selectivity while minimizing off-target effects. mdpi.comsci-hub.se These studies will guide the rational design of second-generation analogs with improved therapeutic indices.

Given the broad therapeutic potential of its constituent moieties, the preclinical development of this compound could be pursued for a variety of indications, including oncology, infectious diseases, and neurology. A strong preclinical data package, demonstrating a clear advantage over existing therapies, will be essential to attract the investment necessary for clinical development. The journey of this compound through preclinical and potentially clinical trials will be guided by the extensive knowledge base established for quinoxaline and morpholine derivatives, providing a solid foundation for its future as a potential therapeutic agent.

Q & A

Q. Critical factors :

- Reagent purity : Ensure diamines and diketones are anhydrous to prevent side reactions.

- Temperature control : Maintain precise reaction temperatures to avoid decomposition.

- Workup : Use column chromatography (e.g., silica gel with hexanes/EtOAc) for purification .

Q. Example reaction conditions :

| Reactants | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Diketone + Diamine | Acetic acid | 110°C | 8 h | 60-75% |

| Intermediate + Malononitrile | Pyridine | 115°C | 16 h | 50-65% |

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

- FT-IR : Identify functional groups (e.g., nitrile peaks at ~2224 cm⁻¹, carbonyl stretches at ~1648 cm⁻¹) .

- NMR : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to assign proton environments and confirm molecular structure. For example:

- Quinoxaline protons resonate at δ 7.50–9.65 ppm .

- Morpholino protons appear as multiplets at δ 3.50–3.80 ppm .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+1]⁺ peak at m/z 361 for related quinoxaline derivatives) .

Advanced: How can researchers optimize the delivery of this compound into cellular systems for functional studies?

Answer:

- Scrape-loading : A cost-effective method for adherent cells. Incubate cells with the compound (0.1–3 µM) and gently scrape to facilitate cytosolic delivery. Efficiency reaches 56–85% at 1 µM .

- Microinjection : For in vivo models (e.g., zebrafish embryos), inject 1–5 nL of a 0.5–2 mM solution directly into the yolk or blastomeres .

- Validation : Use fluorescence-tagged analogs or HPLC to quantify intracellular uptake. Compare results with negative controls (e.g., scrambled-sequence morpholinos) .

Q. Delivery efficiency comparison :

| Method | Cell Type | Efficiency | Limitations |

|---|---|---|---|

| Scrape-loading | HeLa cells | 85% | Limited to adherent cells |

| Microinjection | Zebrafish embryos | >90% | Technically demanding |

Advanced: What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

Answer:

- Assay selection : Use orthogonal assays (e.g., Western blot for protein knockdown, qPCR for mRNA suppression) to confirm target engagement .

- Dose calibration : Adjust concentrations for in vivo studies to account for biodistribution (e.g., 10x higher doses in zebrafish than in vitro) .

- Control experiments : Include:

Basic: What are the stability and storage requirements for this compound?

Answer:

- Storage : Seal in dry, light-resistant containers at room temperature. Avoid humidity to prevent hydrolysis of the morpholino group .

- Stability : Stable for >2 years under recommended conditions. Monitor degradation via HPLC if stored >30°C .

- Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .

Advanced: How can structure-activity relationship (SAR) studies improve the efficacy of quinoxaline-derived morpholino compounds?

Answer:

Q. Example SAR findings :

| Derivative | R-Group | Bioactivity (EC₅₀) | Solubility |

|---|---|---|---|

| Q1 | Phenyl | 2.3 nM | Low |

| Q2 | 4-Methoxyphenyl | 5.1 nM | High |

Basic: What experimental controls are essential when studying this compound in gene silencing?

Answer:

- Negative controls : Use non-targeting morpholinos (e.g., scrambled sequences) to distinguish specific vs. off-target effects .

- Dose-response curves : Test 0.1–10 µM concentrations to identify optimal activity thresholds .

- Rescue experiments : Co-express target mRNA to confirm phenotype reversibility .

Advanced: How can computational modeling guide the design of this compound derivatives?

Answer:

- Docking studies : Predict binding to target mRNA or proteins using software like AutoDock Vina. Focus on morpholino-quinoxaline interactions with splice sites .

- MD simulations : Simulate compound stability in cytosolic environments (e.g., solvation free energy calculations) .

- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.